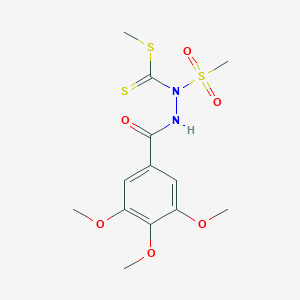
3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a benzylsulfanyl group attached to the triazole ring, which can significantly influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-5-methyl-1,2,4-triazole-3-thiol with benzyl bromide in the presence of a base such as potassium carbonate in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the parent triazole.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-amino-5-methyl-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
作用機序
The mechanism of action of 3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 3-(benzylsulfanyl)-1H-1,2,4-triazole
- 5-methyl-4H-1,2,4-triazol-4-amine
- 4-amino-5-methyl-1,2,4-triazole-3-thiol
Uniqueness
3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine is unique due to the presence of both the benzylsulfanyl group and the methyl group on the triazole ring. This combination can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
90871-40-2 |
|---|---|
分子式 |
C10H12N4S |
分子量 |
220.3g/mol |
IUPAC名 |
3-benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H12N4S/c1-8-12-13-10(14(8)11)15-7-9-5-3-2-4-6-9/h2-6H,7,11H2,1H3 |
InChIキー |
DKIWOMYRUZFBCU-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1N)SCC2=CC=CC=C2 |
正規SMILES |
CC1=NN=C(N1N)SCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B385907.png)
![4-(4-bromophenyl)-1-[(4-chloroanilino)methyl]-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B385909.png)
![N-(4-methylphenyl)-2-{[3-(2-naphthyl)-5-(trifluoromethyl)[1,3]thiazolo[2,3-c][1,2,4]triazepin-7-yl]carbonyl}hydrazinecarboxamide](/img/structure/B385910.png)
![3-[3-(4-bromobenzoyl)-1-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B385911.png)
![2-[3-(2-bromoethoxy)phenyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B385912.png)



![2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B385919.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B385921.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B385922.png)



